

Application Notes and Protocols for ONO-7300243 in CHO Cells Expressing LPA1

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Compound of Interest

Compound Name: ONO-7300243

Cat. No.: B15572943

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).^{[1][2][3]} Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, survival, and motility, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.^[2] Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are a widely used in vitro model system for screening and characterizing LPA1 antagonists.^{[1][2]} These application notes provide detailed protocols for the use of **ONO-7300243** in this cell-based assay system.

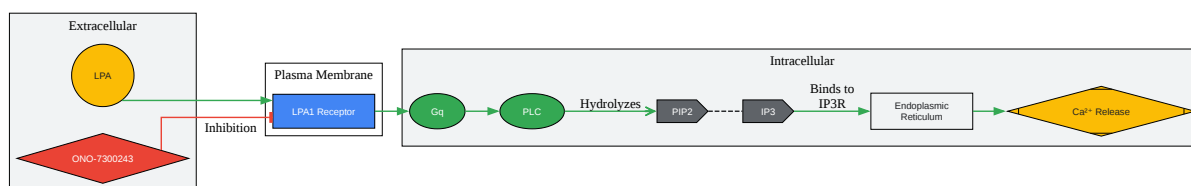
Quantitative Data Summary

The antagonist activity of **ONO-7300243** at the human LPA1 receptor is typically quantified by its ability to inhibit LPA-induced intracellular signaling. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its potency.

Compound	Target	Assay	Cell Line	IC ₅₀ (nM)
ONO-7300243	Human LPA1	LPA-stimulated intracellular Ca ²⁺ mobilization	CHO cells expressing human LPA1	160

Signaling Pathways

LPA1 is a G protein-coupled receptor that, upon activation by its ligand LPA, can couple to multiple G proteins, including Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. A primary and readily measurable signaling event in CHO cells expressing LPA1 is the Gq/11-mediated pathway. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^{2+}), leading to a transient increase in cytosolic Ca^{2+} levels. **ONO-7300243** acts as an antagonist by binding to the LPA1 receptor and preventing LPA-induced activation of this signaling cascade.



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LPA1 signaling pathway leading to calcium mobilization.

Experimental Protocols

Calcium Mobilization Assay

This is the most common assay to determine the antagonist activity of compounds like **ONO-7300243** at the LPA1 receptor in CHO cells. The assay measures the inhibition of LPA-induced intracellular calcium release.

Principle:

CHO cells stably expressing human LPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with LPA, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. Pre-incubation with an antagonist like **ONO-7300243** will inhibit this LPA-induced calcium mobilization in a dose-dependent manner.

Materials:

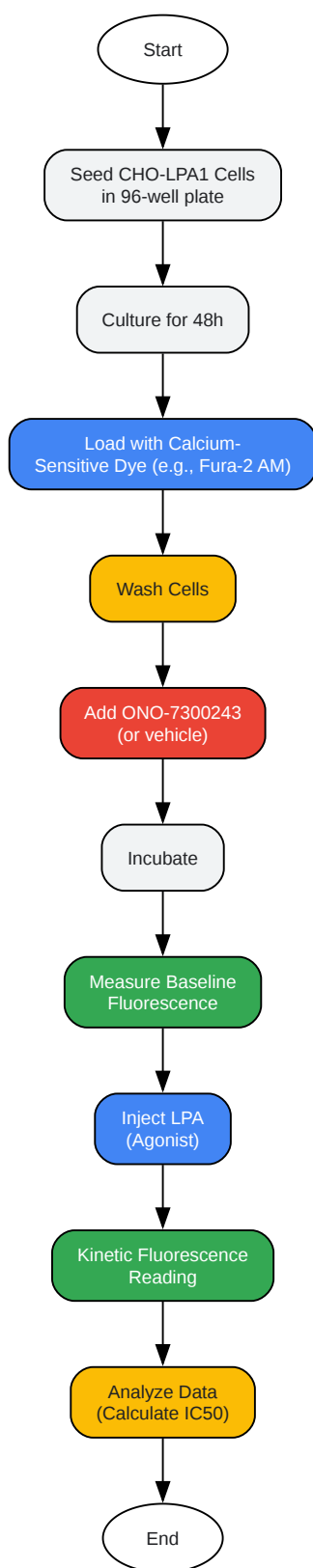
- CHO cells stably expressing human LPA1
- Cell culture medium (e.g., F-12 Nutrient Mixture (HAM) with 10% FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127 (for aiding dye solubilization)
- Probenecid (to prevent dye leakage from cells)
- **ONO-7300243**
- LPA (agonist)
- 96-well or 384-well black-walled, clear-bottom microplates
- Fluorescence plate reader with kinetic read capability and automated injection

Protocol:

- Cell Seeding:
 - Seed CHO-LPA1 cells into 96-well black-walled, clear-bottom plates at a density of 2×10^4 cells per well.[\[1\]](#)
 - Culture for 48 hours at 37°C in a 5% CO2 incubator.[\[1\]](#)
- Dye Loading:

- Prepare a loading buffer containing 5 μ M Fura-2 AM, 10 mM HEPES (pH 7.5), and 2.5 mM probenecid in the culture medium.[\[1\]](#)
- Remove the culture medium from the wells and add the loading buffer.
- Incubate for 60 minutes at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Cell Washing:
 - Remove the loading buffer and wash the cells twice with assay buffer.[\[1\]](#)
- Compound Incubation:
 - Prepare serial dilutions of **ONO-7300243** in assay buffer.
 - Add the diluted **ONO-7300243** or vehicle (DMSO) control to the respective wells.
 - Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader.
 - Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratio of fluorescence intensities at 500 nm with excitation at 340 nm and 380 nm).[\[1\]](#)
 - Establish a stable baseline fluorescence reading.
- Agonist Stimulation and Data Acquisition:
 - Using the instrument's injector, add LPA to a final concentration of 100 nM to all wells.[\[1\]](#)
 - Immediately begin kinetic reading of fluorescence for a set duration (e.g., 60-120 seconds).
- Data Analysis:

- The change in fluorescence upon LPA addition is indicative of the intracellular calcium response.
- Calculate the inhibition rate by comparing the response in the presence of **ONO-7300243** to the control (vehicle-treated) response.
- Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value of **ONO-7300243**.[\[1\]](#)



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Workflow for the Calcium Mobilization Assay.

GTPyS Binding Assay

Principle:

This assay measures the activation of G proteins coupled to the LPA1 receptor. In the presence of an agonist like LPA, the G α subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPyS, is used to quantify this exchange. An antagonist like **ONO-7300243** will inhibit the LPA-stimulated [35S]GTPyS binding. Note: A specific protocol for **ONO-7300243** in CHO-LPA1 cells was not found in the provided search results; this is a general protocol.

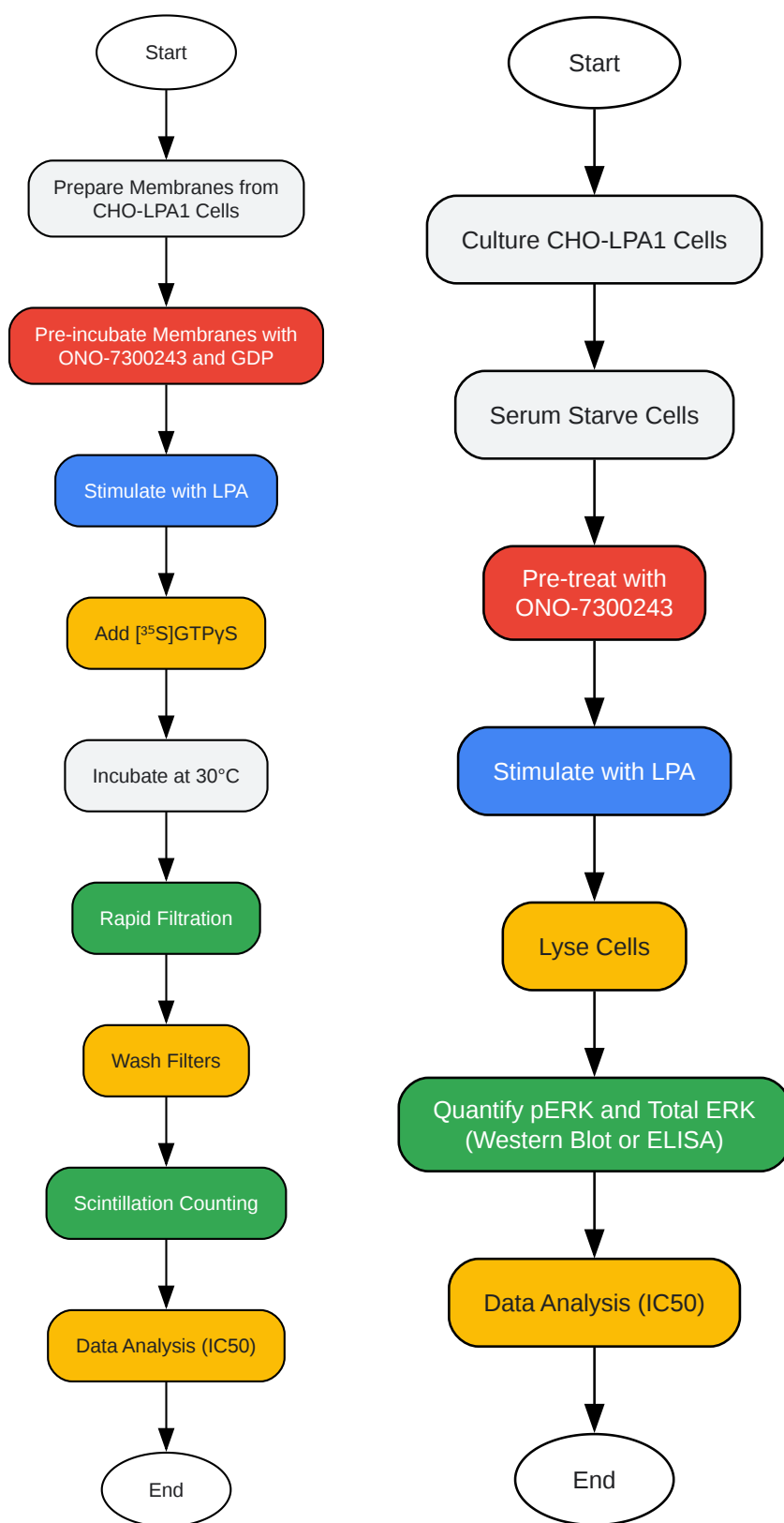
Materials:

- Membrane preparations from CHO-LPA1 cells
- GTPyS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- [35S]GTPyS
- GDP
- **ONO-7300243**
- LPA
- Scintillation counter and vials

Protocol:

- Reaction Setup:
 - In a microcentrifuge tube, combine membrane preparation, GDP, and varying concentrations of **ONO-7300243** in GTPyS binding buffer.
 - Pre-incubate for 15-30 minutes at 30°C.
- Agonist Stimulation:
 - Add LPA to stimulate the receptor.

- [35S]GTPyS Binding:
 - Initiate the binding reaction by adding [35S]GTPyS.
 - Incubate for 60 minutes at 30°C with gentle agitation.
- Termination and Filtration:
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPyS.
 - Wash the filters with ice-cold buffer.
- Quantification:
 - Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Determine the percent inhibition of LPA-stimulated [35S]GTPyS binding by **ONO-7300243** and calculate the IC50 value.



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